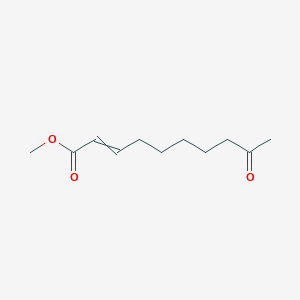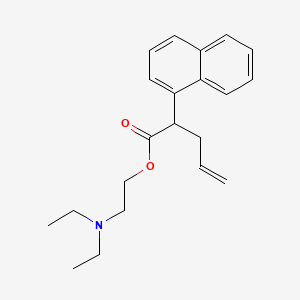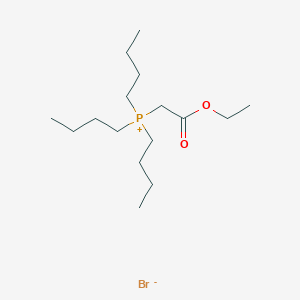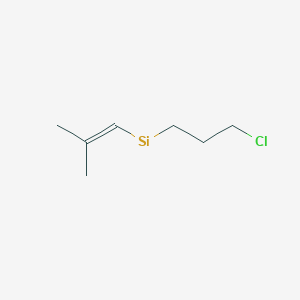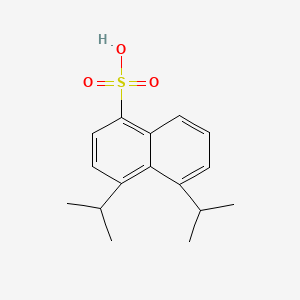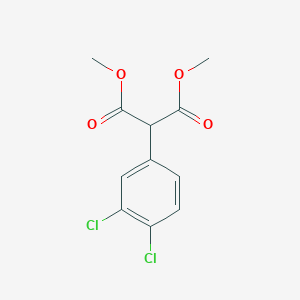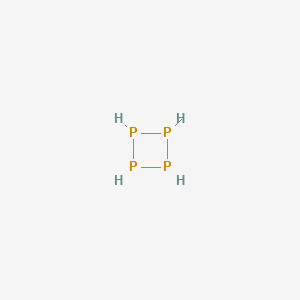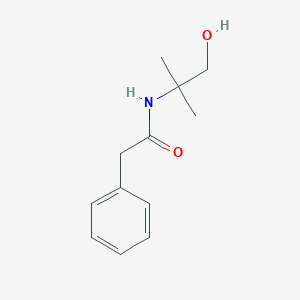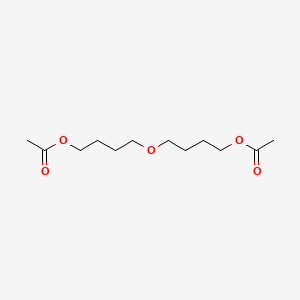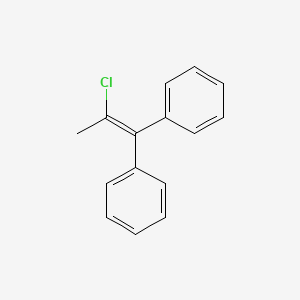
(2-Chloro-1-phenylprop-1-enyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-1-phenylprop-1-enyl)benzene is an organic compound with the molecular formula C15H13Cl and a molecular weight of 228.721 g/mol . It is a derivative of benzene, characterized by the presence of a chloro group and a phenylprop-1-enyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-phenylprop-1-enyl)benzene can be achieved through several methods. One common approach involves the reaction of benzyl chloride with phenylacetylene in the presence of a base, such as potassium carbonate, under reflux conditions . Another method includes the use of a palladium-catalyzed coupling reaction between chlorobenzene and a suitable alkyne .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-1-phenylprop-1-enyl)benzene undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Chloro-1-phenylprop-1-enyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Chloro-1-phenylprop-1-enyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloro-1-phenyl-1-propenyl)benzene: A closely related compound with similar chemical properties.
(2-Chloro-1-phenylvinyl)benzene: Another similar compound with slight variations in its structure.
Uniqueness
(2-Chloro-1-phenylprop-1-enyl)benzene is unique due to its specific arrangement of the chloro and phenylprop-1-enyl groups, which imparts distinct reactivity and properties compared to other similar compounds .
Propriétés
Numéro CAS |
781-34-0 |
|---|---|
Formule moléculaire |
C15H13Cl |
Poids moléculaire |
228.71 g/mol |
Nom IUPAC |
(2-chloro-1-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C15H13Cl/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 |
Clé InChI |
FZNGLHMDPDMHRD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



